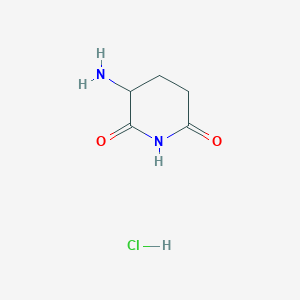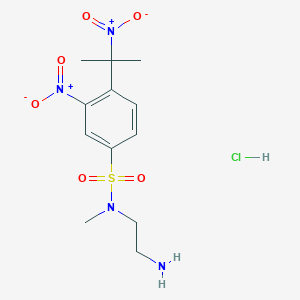
3-Acetil-2,5-diclorotiofeno
Descripción general
Descripción
3-Acetyl-2,5-dichlorothiophene, also known as 2,5-Dichloro-3-thienyl methyl ketone, is an aromatic ketone . It has the molecular formula C6H4Cl2OS and a molecular weight of 195.07 .
Synthesis Analysis
The synthesis of 3-acetyl-2,5-dichlorothiophene involves a Friedel-Crafts Acylation reaction . A solution of 2,5-dichlorothiophene in dry carbon disulfide is added dropwise to a stirred mixture of anhydrous AlCl3 and acetyl chloride in dry CS2 . The reaction mixture is stirred at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2,5-dichlorothiophene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Acetyl-2,5-dichlorothiophene is a white to light yellow crystal powder . It has a melting point of 37-40 °C .Aplicaciones Científicas De Investigación
1. Síntesis de compuestos antimicrobianos y antioxidantes 3-Acetil-2,5-diclorotiofeno se ha utilizado en la síntesis de una nueva serie de 3-(2,5-diclorotiofen-3-il)-5-aril-4,5-dihidro-1H-pirazolo-1-carbotíoamidas . Estos compuestos han mostrado actividad moderada contra Bacillus subtilis y Penicillium fimorum, y una potente actividad antioxidante .
Estudios de acoplamiento molecular
La misma serie de compuestos sintetizados a partir de this compound también se ha utilizado en estudios de acoplamiento molecular con la demetilasa del 14 alfa-esterol del citocromo P450 (CYP51). Esto podría evaluar su potencial como fármacos y guiar las mejoras estructurales para este propósito .
Síntesis de compuestos citotóxicos
this compound se ha utilizado en la síntesis de 2-metoxipirida-3-carbonitrilo con sustituyentes arilo . Estos compuestos han mostrado efectos antiproliferativos prometedores contra líneas celulares de cáncer de hígado, próstata y mama .
Síntesis de calconas
this compound puede utilizarse en la síntesis de calconas sustituidas . Las calconas son un tipo de fenoles naturales que son precursores de los flavonoides, que tienen propiedades antioxidantes, antiinflamatorias y anticancerígenas.
5. Síntesis de inhibidores de la anhidrasa carbónica tópica this compound puede utilizarse en la síntesis de inhibidores de la anhidrasa carbónica tópica . Estos inhibidores se utilizan en el tratamiento del glaucoma, un grupo de enfermedades oculares que provocan daño al nervio óptico.
Síntesis de derivados de pirazol-tiazol
this compound se ha utilizado en la síntesis de 3-(2,5-diclorotiofen-3-il)-5-aril-4,5-dihidro-1H-pirazol-1-il-4-feniltiazoles . Estos compuestos han mostrado una variedad de propiedades biológicamente activas .
Mecanismo De Acción
Target of Action
The primary target of 3-Acetyl-2,5-dichlorothiophene is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to a series of biochemical reactions.
Mode of Action
It’s known that this compound is used in the synthesis of various bioactive compounds , which suggests it may interact with its targets in a way that modifies their function or activity.
Biochemical Pathways
3-Acetyl-2,5-dichlorothiophene is used in the synthesis of substituted chalcones , AL-4623A and AL-4862 (brinzolamide) , inhibitors of topical carbonic anhydrase . It’s also used in the synthesis of 2,5-dichloro-N-(substituted amino-carbonothioyl)thiophene-3-carboxamides and 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones . These compounds may affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
The molecular and cellular effects of 3-Acetyl-2,5-dichlorothiophene’s action would depend on the specific biochemical pathways it affects. Given its use in the synthesis of various bioactive compounds , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-2,5-dichlorothiophene has several advantages for use in lab experiments. It is a low-cost and readily available compound, and it is relatively non-toxic. Additionally, it has a wide range of potential applications, from acting as an antioxidant to acting as an antifungal agent. However, there are also some limitations to using 3-Acetyl-2,5-dichlorothiophene in lab experiments. For example, the compound tends to be unstable in the presence of light, heat, and oxygen, so it must be stored in a dark, cool, and oxygen-free environment. Additionally, the compound is highly soluble in water, so it must be stored in a dry environment.
Direcciones Futuras
Given the potential applications of 3-Acetyl-2,5-dichlorothiophene, there are a number of potential future directions for research. For example, further research could be conducted to explore the compound’s potential as an anti-cancer agent, as well as its potential to act as an anti-viral agent. Additionally, further research could be conducted to explore the compound’s potential to act as an anti-inflammatory agent, as well as its potential to act as
Safety and Hazards
3-Acetyl-2,5-dichlorothiophene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Análisis Bioquímico
Biochemical Properties
3-Acetyl-2,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of substituted chalcones and inhibitors of topical carbonic anhydrase . It interacts with various enzymes and proteins, including carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues and organs. The interaction between 3-Acetyl-2,5-dichlorothiophene and carbonic anhydrase involves the inhibition of the enzyme’s activity, leading to a decrease in the production of bicarbonate ions . This inhibition is essential for the compound’s role in the synthesis of inhibitors for topical carbonic anhydrase.
Cellular Effects
3-Acetyl-2,5-dichlorothiophene has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the inhibition of specific enzymes, leading to altered cellular responses. Additionally, 3-Acetyl-2,5-dichlorothiophene can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes . These changes can influence cellular metabolism, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of 3-Acetyl-2,5-dichlorothiophene involves its interaction with various biomolecules, including enzymes and proteins . The compound exerts its effects through binding interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, 3-Acetyl-2,5-dichlorothiophene inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions . This inhibition results in a decrease in bicarbonate ion production, which can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-2,5-dichlorothiophene can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-Acetyl-2,5-dichlorothiophene may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Acetyl-2,5-dichlorothiophene vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, 3-Acetyl-2,5-dichlorothiophene can exhibit toxic or adverse effects, including enzyme inhibition, altered gene expression, and changes in metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-Acetyl-2,5-dichlorothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with carbonic anhydrase is a key aspect of its role in metabolic pathways, as it influences the production of bicarbonate ions and other metabolites . Additionally, 3-Acetyl-2,5-dichlorothiophene can affect other metabolic pathways by modulating the activity of enzymes and regulatory proteins .
Transport and Distribution
The transport and distribution of 3-Acetyl-2,5-dichlorothiophene within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells . Once inside the cell, 3-Acetyl-2,5-dichlorothiophene can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Acetyl-2,5-dichlorothiophene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular compartments . For example, 3-Acetyl-2,5-dichlorothiophene may localize to the mitochondria, where it can influence metabolic pathways and enzyme activity .
Propiedades
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDNIRENHZKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189724 | |
| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36157-40-1 | |
| Record name | 3-Acetyl-2,5-dichlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-dichloro-3-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Acetyl-2,5-dichlorothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRT2T98QV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)

